5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde
Description
5-(Oxan-4-yl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative featuring a carbaldehyde group at position 3 and a tetrahydropyran (oxan-4-yl) substituent at position 5. The oxan-4-yl group introduces a cyclic ether moiety, which enhances hydrophilicity and may improve metabolic stability compared to aryl or halogenated substituents commonly found in similar compounds . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing pharmacologically active pyrazole derivatives. Its structural uniqueness lies in the combination of a polar oxan-4-yl group and a reactive carbaldehyde, enabling diverse chemical modifications .
Properties
CAS No. |
2762830-45-3 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of a suitable pyrazole precursor with an oxan-4-yl derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxan-4-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(oxan-4-yl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and functional differences between 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde and its analogs:
Key Differences and Implications
Substituent Effects on Reactivity :
- The oxan-4-yl group in the target compound is electron-donating, altering the pyrazole ring's electron density compared to electron-withdrawing groups like chloro or fluorophenyl. This enhances nucleophilic attack at the carbaldehyde group, facilitating derivatization .
- Chloro and methyl substituents in analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) increase electrophilicity, favoring reactions like nucleophilic aromatic substitution .
Biological Activity Profiles: Halogenated analogs (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit pronounced antimicrobial activity due to the chloro group's hydrophobic interactions with bacterial targets . The oxan-4-yl group may improve solubility and reduce toxicity, making the target compound suitable for central nervous system applications, as seen in cirtociclib, a kinase inhibitor containing a similar moiety .
Crystallographic studies (e.g., ) show that bulkier substituents like phenoxy or chlorophenyl reduce crystal symmetry, whereas the oxan-4-yl group may promote specific packing patterns due to its cyclic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
